Cas no 1341330-99-1 (1-[4-(dimethylamino)benzoyl]azetidin-3-ol)

1-[4-(Dimethylamino)benzoyl]azetidin-3-ol is a versatile azetidine derivative featuring a dimethylamino-substituted benzoyl group at the 1-position and a hydroxyl group at the 3-position of the azetidine ring. This compound exhibits significant potential as a synthetic intermediate in pharmaceutical chemistry, particularly in the development of bioactive molecules targeting neurological and cardiovascular systems. The presence of both the electron-rich dimethylamino group and the polar hydroxyl group enhances its solubility in organic solvents and aqueous media, facilitating further chemical modifications. Its rigid azetidine scaffold contributes to conformational constraint, improving binding affinity in drug-receptor interactions. The compound's structural features make it valuable for probing structure-activity relationships in medicinal chemistry research.
1-[4-(dimethylamino)benzoyl]azetidin-3-ol structure
1341330-99-1 structure
Product name:1-[4-(dimethylamino)benzoyl]azetidin-3-ol
CAS No:1341330-99-1
MF:C12H16N2O2
MW:220.267642974854
CID:5572980

1-[4-(dimethylamino)benzoyl]azetidin-3-ol Chemical and Physical Properties

Names and Identifiers

    • 1-[4-(dimethylamino)benzoyl]azetidin-3-ol
    • Methanone, [4-(dimethylamino)phenyl](3-hydroxy-1-azetidinyl)-
    • Inchi: 1S/C12H16N2O2/c1-13(2)10-5-3-9(4-6-10)12(16)14-7-11(15)8-14/h3-6,11,15H,7-8H2,1-2H3
    • InChI Key: ZFZLLBKYUKDUAB-UHFFFAOYSA-N
    • SMILES: C(C1=CC=C(N(C)C)C=C1)(N1CC(O)C1)=O

Experimental Properties

  • Density: 1.265±0.06 g/cm3(Predicted)
  • Boiling Point: 423.5±40.0 °C(Predicted)
  • pka: 13.87±0.20(Predicted)

1-[4-(dimethylamino)benzoyl]azetidin-3-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1908-1048-1g
1-[4-(dimethylamino)benzoyl]azetidin-3-ol
1341330-99-1 95%+
1g
$770.0 2023-09-07
Life Chemicals
F1908-1048-2.5g
1-[4-(dimethylamino)benzoyl]azetidin-3-ol
1341330-99-1 95%+
2.5g
$1679.0 2023-09-07
Life Chemicals
F1908-1048-5g
1-[4-(dimethylamino)benzoyl]azetidin-3-ol
1341330-99-1 95%+
5g
$2525.0 2023-09-07
TRC
D147966-500mg
1-[4-(dimethylamino)benzoyl]azetidin-3-ol
1341330-99-1
500mg
$ 435.00 2022-06-05
TRC
D147966-1g
1-[4-(dimethylamino)benzoyl]azetidin-3-ol
1341330-99-1
1g
$ 680.00 2022-06-05
TRC
D147966-100mg
1-[4-(dimethylamino)benzoyl]azetidin-3-ol
1341330-99-1
100mg
$ 115.00 2022-06-05
Life Chemicals
F1908-1048-0.25g
1-[4-(dimethylamino)benzoyl]azetidin-3-ol
1341330-99-1 95%+
0.25g
$694.0 2023-09-07
Life Chemicals
F1908-1048-10g
1-[4-(dimethylamino)benzoyl]azetidin-3-ol
1341330-99-1 95%+
10g
$3532.0 2023-09-07
Life Chemicals
F1908-1048-0.5g
1-[4-(dimethylamino)benzoyl]azetidin-3-ol
1341330-99-1 95%+
0.5g
$731.0 2023-09-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1655214-1g
(4-(Dimethylamino)phenyl)(3-hydroxyazetidin-1-yl)methanone
1341330-99-1 98%
1g
¥32368.00 2024-08-09

Additional information on 1-[4-(dimethylamino)benzoyl]azetidin-3-ol

Introduction to 1-[4-(dimethylamino)benzoyl]azetidin-3-ol (CAS No. 1341330-99-1) and Its Emerging Applications in Chemical Biology

1-[4-(dimethylamino)benzoyl]azetidin-3-ol, identified by its CAS number 1341330-99-1, is a structurally intriguing compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic amide derivative combines a benzoyl group with a nitrogen-containing azetidine ring, creating a molecular framework that exhibits unique chemical and biological properties. The presence of a dimethylamino substituent on the aromatic ring further enhances its potential as a pharmacophore, making it a valuable candidate for drug discovery and molecular probe development.

The compound’s molecular structure, characterized by its rigid azetidine core and electron-withdrawing benzoyl moiety, positions it as a promising scaffold for modulating biological pathways. Recent studies have highlighted its utility in the design of novel bioactive molecules, particularly in the context of enzyme inhibition and receptor interaction. The dimethylamino group, in particular, contributes to the compound’s ability to engage with biological targets through hydrogen bonding and electrostatic interactions, which are critical for achieving high affinity and selectivity.

In the realm of medicinal chemistry, 1-[4-(dimethylamino)benzoyl]azetidin-3-ol has been explored as a precursor for synthesizing more complex derivatives with enhanced pharmacological properties. Its azetidine scaffold is known to mimic natural amino acid structures, allowing for the development of peptidomimetics that can interact with proteases and other enzymes with high specificity. This characteristic makes it particularly relevant in the design of inhibitors targeting diseases such as cancer, inflammation, and neurodegeneration.

Recent advancements in computational chemistry have enabled the virtual screening of large libraries of compounds like 1-[4-(dimethylamino)benzoyl]azetidin-3-ol, facilitating the identification of lead candidates for further optimization. Molecular docking studies have revealed its potential binding interactions with various biological targets, including kinases, transcription factors, and ion channels. These insights have guided experimental efforts toward developing novel therapeutics with improved efficacy and reduced side effects.

The compound’s chemical stability and solubility profile also make it an attractive candidate for formulation into drug delivery systems. Researchers have investigated its incorporation into liposomes, micelles, and other nanocarriers to enhance bioavailability and targeted delivery to specific tissues or cells. Such approaches are particularly relevant in oncology, where localized delivery of chemotherapeutic agents can minimize systemic toxicity while maximizing therapeutic efficacy.

Emerging evidence suggests that 1-[4-(dimethylamino)benzoyl]azetidin-3-ol may also play a role in probing cellular signaling pathways. Its ability to interact with specific proteins and enzymes has been leveraged in biochemical assays to study mechanisms underlying diseases such as Alzheimer’s and Parkinson’s. By serving as a tool for investigating these pathways, the compound contributes to our understanding of disease pathogenesis and the development of rational therapeutic strategies.

The synthesis of 1-[4-(dimethylamino)benzoyl]azetidin-3-ol involves multi-step organic reactions that highlight its synthetic versatility. The introduction of the azetidine ring through cycloaddition reactions followed by functionalization at the benzoyl group provides a robust synthetic route. Advances in green chemistry have also inspired modifications to these synthetic protocols, aiming to reduce waste and improve sustainability without compromising yield or purity.

In conclusion, 1-[4-(dimethylamino)benzoyl]azetidin-3-ol (CAS No. 1341330-99-1) represents a fascinating compound with broad applications in chemical biology and drug discovery. Its unique structural features, combined with its potential for modulating biological pathways, make it a valuable asset for researchers seeking to develop innovative therapeutics. As our understanding of molecular interactions continues to evolve, compounds like this are poised to play an increasingly important role in addressing some of the most pressing challenges in medicine today.

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